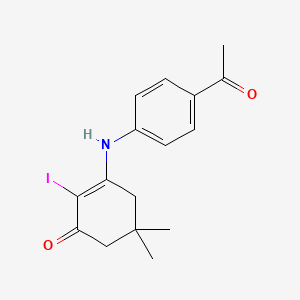

3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one” are not well-documented .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, solubility, and spectroscopic properties. Unfortunately, this information for “3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one” is not available .Scientific Research Applications

Dibenzodiazepines Synthesis

Research on the reactions of 2-acetyldimedone and related compounds with 3,4-diaminobenzophenone demonstrates the synthesis of various dibenzodiazepines. These reactions involve cyclization and hydrolytic cleavage steps, leading to compounds with potential applications in chemical synthesis and possibly pharmacological activities (Strakov et al., 1997).

Heterocyclic Systems Synthesis

Another study describes the use of acetyl and phenylmethyl acetoacetates for synthesizing heterocyclic systems, highlighting methods for creating complex organic structures that could be relevant for developing new materials or drugs (Selič et al., 1997).

Enamine Chemistry

The reaction of αβ-unsaturated acid chlorides with tertiary enamino-ketones yields compounds like 4-acetyl- and 4-benzoyl-3-(substituted amino)cyclohex-2-en-1-ones. This research explores the chemistry of enamines, which is essential for synthesizing various organic molecules with potential applications in medicinal chemistry and material science (Hickmott & Sheppard, 1972).

Molecular Structure Analysis

The synthesis and characterization of compounds similar to the query compound, focusing on their hydrogen bonding patterns and crystal structure, are crucial for understanding their physical and chemical properties, which can inform their practical applications in various scientific fields (Kant et al., 2014).

Cycloaddition Reactions in Heterocyclic Synthesis

The cycloaddition reactions of compounds like 3-(4-acetylphenyl)sydnone demonstrate the synthesis of heterocyclic structures, which are foundational in developing pharmaceuticals and other bioactive molecules (Hunnur et al., 2005).

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one is the Protein Tyrosine Phosphatase Receptor Type C (PTPRC), also known as CD45 . CD45 is a transmembrane glycoprotein expressed on almost all hematopoietic cells except for mature erythrocytes . It plays an essential role in T and B cell antigen receptor-mediated activation .

Mode of Action

The compound 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one acts as a selective inhibitor of CD45 phosphatase activity . By inhibiting CD45, it disrupts the equilibrium between protein tyrosine kinase and phosphatase activity, which can result in immunodeficiency, autoimmunity, or malignancy .

Biochemical Pathways

The inhibition of CD45 by 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one affects the signaling pathways associated with T and B cell antigen receptor-mediated activation . This disruption can lead to changes in the immune response, potentially affecting the body’s ability to fight off infections or diseases .

Result of Action

The inhibition of CD45 by 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one can lead to cell cycle arrest and apoptosis of CD45+ lymphoid tumors . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

properties

IUPAC Name |

3-(4-acetylanilino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18INO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRGZBGSOXHSKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)

![ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2386265.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2386268.png)

![ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2386270.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)

![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)

![N-[(2-methoxyphenyl)methyl]-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2386277.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)